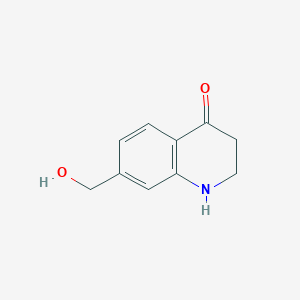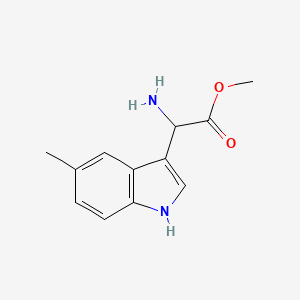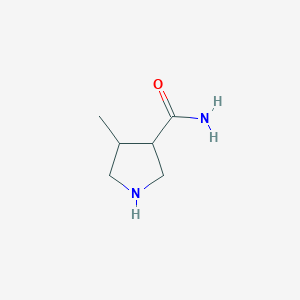![molecular formula C10H15N3 B13290368 3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13290368.png)
3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the treatment of a preformed pyrazole with a pyridine derivative in the presence of a suitable catalyst . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce different functional groups onto the pyrazolopyridine core .
Scientific Research Applications
3-Cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an enzyme inhibitor and its effects on various cellular pathways . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for drug development .
Mechanism of Action
The mechanism of action of 3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This interaction can affect various cellular pathways and lead to changes in cellular processes, such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
3-Cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine and 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine . These compounds share a similar bicyclic structure but differ in their substituents and functional groups. The unique cyclobutyl group in this compound distinguishes it from other pyrazolopyridines and may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-cyclobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-7(3-1)10-8-6-11-5-4-9(8)12-13-10/h7,11H,1-6H2,(H,12,13) |
InChI Key |
XPSQWINWGLLZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NNC3=C2CNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


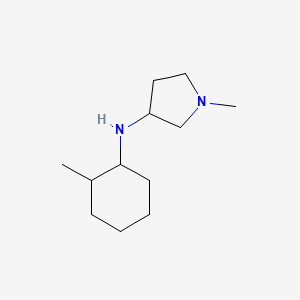
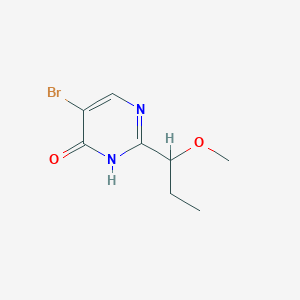
![Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate](/img/structure/B13290293.png)
![3,8-Dioxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13290329.png)
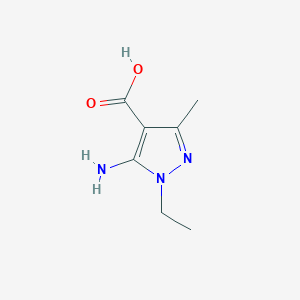
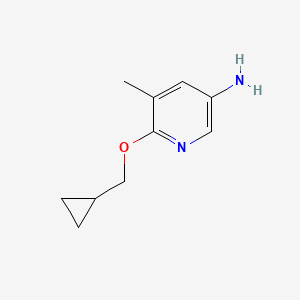
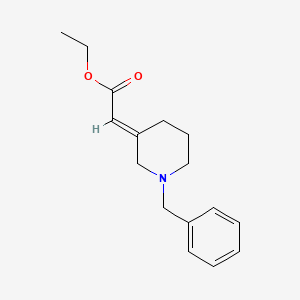
amine](/img/structure/B13290365.png)
![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13290370.png)
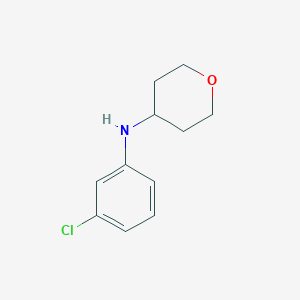
![4-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B13290375.png)
